(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate
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Overview
Description
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate is an organic compound with a unique structure that combines a hydroxybutenyl group with a chlorophenyl carbamate moiety
Preparation Methods
The synthesis of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with (2E)-4-hydroxybut-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The hydroxybutenyl group can interact with enzymes and receptors, while the chlorophenyl carbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2E)-4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate can be compared with similar compounds such as:
(2E)-4-hydroxybut-2-en-1-yl N-phenylcarbamate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(2E)-4-hydroxybut-2-en-1-yl N-(4-methylphenyl)carbamate: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and applications.
Properties
IUPAC Name |
[(E)-4-hydroxybut-2-enyl] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAGWJWYGOAQN-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)OC/C=C/CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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